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molecular formula C13H13NO3 B8695869 2-(aminomethyl)-5-phenylmethoxypyran-4-one

2-(aminomethyl)-5-phenylmethoxypyran-4-one

Cat. No. B8695869
M. Wt: 231.25 g/mol
InChI Key: CNWWNLNRJOUVKM-UHFFFAOYSA-N
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Patent
US08952039B2

Procedure details

To a stirred solution of 2-azidomethyl-5-benzyloxy-pyran-4-one (4) (30.0 g, 116.7 mmol) in tetrahydrofuran (500 mL) were added triphenyl phosphine (61.16 g, 233.46 mmol) and water (5.2 mL) and the mixture was refluxed for 16 h. After completion of the reaction, solvent was evaporated under reduced pressure, then it was purified by normal column chromatography to get (2-aminomethyl-5-benzyloxy-pyran-4-one (5) (13.0 g, 48.16%) as a brown solid.
Name
2-azidomethyl-5-benzyloxy-pyran-4-one
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
61.16 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[O:6][CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>O1CCCC1>[NH2:1][CH2:4][C:5]1[O:6][CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1

Inputs

Step One
Name
2-azidomethyl-5-benzyloxy-pyran-4-one
Quantity
30 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
Name
Quantity
61.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.2 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
it was purified by normal column chromatography

Outcomes

Product
Name
Type
product
Smiles
NCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 48.16%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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